H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

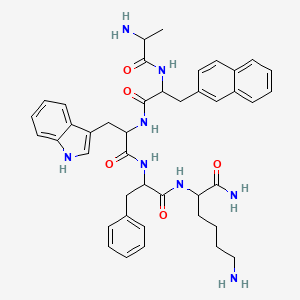

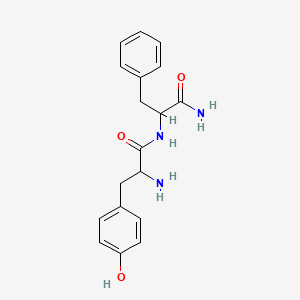

Le composé H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 est un hexapeptide synthétique. Ce composé est constitué d'une séquence d'acides aminés, chacun pouvant exister sous la forme D ou L.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé, la DL-Alanine, est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, la DL-2-Naphthylalanine, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées pour la DL-Tryptophane, la DL-Phénylalanine et la DL-Lysine.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

Dans un cadre industriel, la production de cet hexapeptide peut impliquer des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du produit final.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de tryptophane et de phénylalanine peuvent être oxydés dans des conditions spécifiques.

Réduction : Le peptide peut être réduit pour modifier sa conformation ou pour protéger certains groupes fonctionnels.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Utilisation de dérivés d'acides aminés spécifiques et de réactifs de couplage.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du tryptophane peut conduire à la formation de kynurénine.

Applications De Recherche Scientifique

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 : a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les techniques de séparation chirale.

Biologie : Étudié pour son rôle potentiel dans la modulation des processus biologiques en raison de sa nature chirale.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le contexte de la libération de l'hormone de croissance.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut se lier à des récepteurs à la surface des cellules, déclenchant une cascade d'événements intracellulaires. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.

Mécanisme D'action

The mechanism of action of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors on the surface of cells, triggering a cascade of intracellular events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 : peut être comparé à d'autres hexapeptides similaires, tels que :

His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 : Connu pour ses propriétés de libération de l'hormone de croissance.

H-DL-2-Naphthylalanine-DL-Cystéine(1)-DL-Tyrosine-DL-Tryptophane-DL-Lysine-DL-Valine-DL-Cystéine(1)-DL-Thréonine-NH2 : Utilisé dans la prise en charge de l'acromégalie et des tumeurs neuroendocrines.

L'unicité de H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophane-DL-Phénylalanine-DL-Lysine-NH2 réside dans sa séquence spécifique et la présence de formes D et L d'acides aminés, ce qui peut conférer des propriétés biologiques et chimiques distinctes.

Propriétés

IUPAC Name |

6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIRCQWNYWCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)

![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)